1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-30-19-6-4-18(5-7-19)24-26-22(32-27-24)14-16-9-11-28(12-10-16)23(29)15-17-3-8-21(31-2)20(25)13-17/h3-8,13,16H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVHXYZQYMBWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach divides the target molecule into three primary components:
- Piperidine core : Serves as the central scaffold.
- (3-Chloro-4-methoxyphenyl)acetyl group : Introduced via acylation.
- [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group : Attached via nucleophilic substitution or alkylation.
Critical disconnections involve:
- Formation of the 1,2,4-oxadiazole ring via cyclization.
- Alkylation at the piperidine’s 4-position.
- Acylation of the piperidine nitrogen.
Synthesis of the 1,2,4-Oxadiazole Moiety
The [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group is synthesized through a cyclization reaction between 4-methoxybenzamidoxime and chloroacetyl chloride.
Reaction Conditions and Mechanism
4-Methoxybenzamidoxime Preparation :
Cyclization with Chloroacetyl Chloride :
- The amidoxime reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by triethylamine.
- Mechanism: Nucleophilic attack by the amidoxime’s oxygen on the carbonyl carbon of chloroacetyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
- Product: 3-(4-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
- Yield: 68–74% (based on analogous protocols).
Table 1: Optimization of Oxadiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Dichloromethane | THF |
| Temperature (°C) | 60 | 25 | 60 |
| Catalyst | Triethylamine | Pyridine | Triethylamine |
| Yield (%) | 74 | 41 | 74 |
Functionalization of Piperidine at the 4-Position
Introducing the oxadiazole-methyl group to piperidine’s 4-position requires precise regiocontrol.
Protection-Deprotection Strategy
N-Protection :
Tosylation at the 4-Position :
Nucleophilic Substitution :
- N-Boc-4-tosyloxypiperidine reacts with 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole in dimethylformamide (DMF) at 80°C for 24 hours.
- Mechanism: SN2 displacement of the tosylate group by the chloromethyl-oxadiazole.
- Product: N-Boc-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
- Yield: 57–63%.
Deprotection :
Acylation of the Piperidine Nitrogen
The final step involves acylation of the free amine with (3-chloro-4-methoxyphenyl)acetyl chloride.
Synthesis of (3-Chloro-4-methoxyphenyl)acetyl Chloride
Carboxylic Acid Preparation :
Acid Chloride Formation :
Acylation Reaction
- Coupling Conditions :
- 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is treated with (3-chloro-4-methoxyphenyl)acetyl chloride in dichloromethane, catalyzed by triethylamine at 0°C.
- Mechanism: Nucleophilic acyl substitution.
- Product: 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
- Yield: 82–88%.
Table 2: Comparative Analysis of Acylation Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0 | 88 |
| Pyridine | Toluene | 25 | 72 |
| 4-Dimethylaminopyridine | THF | -10 | 81 |
Alternative Synthetic Routes and Optimization
Direct Alkylation Without Protection
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to convert the oxadiazole ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and functional features of the target compound with related molecules:
Functional and Pharmacological Differences
- Oxadiazole Positioning : Unlike ADX47273, which places the oxadiazole directly on the piperidine ring, the target compound uses a methylene linker, possibly reducing steric hindrance during target binding .
- Activity Trends : Compounds like ADX47273 and RO4917523 demonstrate that fluorinated aryl groups and rigid heterocycles (e.g., imidazole in RO4917523) are critical for receptor modulation . The target compound’s dual methoxy groups could mimic these effects while offering metabolic stability .
Physicochemical Properties
- Target Compound : Predicted molecular weight ≈ 478.9 g/mol; estimated logP ≈ 3.5 (indicative of moderate lipophilicity).
- 1-(2-Chloro-4-fluorobenzoyl) Analog : Boiling point 607.1±65.0 °C, pKa 0.10±0.37, density 1.312±0.06 g/cm³ .
- ADX47273 : Lower molecular weight (381.4 g/mol) and higher polarity due to dual fluorine atoms .
Biological Activity
The compound 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A piperidine ring, which is known for various biological activities.
- An oxadiazole moiety that contributes to its pharmacological profile.
- A chloro and methoxy-substituted phenyl group that enhances its bioactivity.
Molecular Formula : C18H20ClN3O3
Molecular Weight : 357.82 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and enzyme inhibition properties. The following sections detail specific findings related to the compound's activity.
Antibacterial Activity
Several studies have assessed the antibacterial efficacy of related compounds. For instance, compounds containing oxadiazole and piperidine moieties were tested against various bacterial strains:
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate to Strong | 2.14 - 6.28 |
| Escherichia coli | Moderate | 3.00 - 5.00 |
| Salmonella typhi | Strong | 1.13 - 2.17 |
| Bacillus subtilis | Moderate | 2.39 - 4.00 |
These findings suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored with a focus on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 - 6.28 |
| Urease | Significant Inhibition | 1.13 - 2.17 |
The IC50 values indicate that the compound exhibits strong inhibitory action against these enzymes, which is promising for therapeutic applications in conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .
Case Studies and Research Findings
A notable study synthesized several derivatives of piperidine and oxadiazole, including our compound of interest. These derivatives were evaluated for their biological activities through various assays:
- Synthesis and Characterization : The compounds were synthesized using standard organic synthesis techniques and characterized by NMR, IR, and MS analyses.
- Biological Evaluation : The synthesized compounds were subjected to antibacterial screening using the agar disc-diffusion method against multiple bacterial strains.
- Results Summary :
- The majority of synthesized compounds displayed moderate to strong antibacterial activity.
- Selected compounds showed promising results in enzyme inhibition assays, suggesting potential therapeutic uses.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?
- Methodological Answer : The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazol-5-ylmethyl group via cyclization of a nitrile and hydroxylamine derivative, and (2) coupling to the piperidine core. For example:
- Step 1 : React 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with piperidine-4-carboxamide under reductive amination conditions (e.g., NaBH3CN in methanol) .
- Step 2 : Acetylate the piperidine nitrogen using 3-chloro-4-methoxybenzoyl chloride in the presence of a base like triethylamine .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Use anhydrous solvents to minimize hydrolysis of intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns | Piperidine H (δ 2.5–3.5 ppm), oxadiazole C (δ 160–170 ppm) |
| HPLC-MS | Assess purity (>95%) and molecular ion ([M+H]+ ≈ 484.5) | Retention time matching reference standards |
| Elemental Analysis | Verify stoichiometry | %C, %H, %N within ±0.4% of theoretical values |
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro screens :
- Enzyme Inhibition : Test against kinases or proteases (e.g., tyrosinase or factor Xa) using fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
- Controls : Include known inhibitors (e.g., warfarin for anticoagulant assays) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo bioactivity be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies optimize the compound’s selectivity for a target receptor?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro on the phenyl ring) and test against off-target receptors .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and steric clashes .
- Example SAR Table :
| Substituent (R) | Target IC50 (nM) | Off-Target IC50 (nM) |
|---|---|---|
| 3-Cl,4-OCH3 | 25 ± 3 | >1000 (CYP3A4) |
| 4-F,4-OCH3 | 120 ± 10 | 850 ± 50 (hERG) |
Q. How can the stability of the oxadiazole moiety under physiological conditions be assessed?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 37°C for 24h; analyze via HPLC .
- Oxidative Stress : Treat with H2O2 (3% v/v) and monitor degradation products .
- Simulated Biological Fluids : Test stability in PBS (pH 7.4) and human serum at 37°C for 72h .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and substrate concentrations .
- Reference Compound Calibration : Include a control inhibitor (e.g., staurosporine for kinases) in every assay batch .
- Statistical Validation : Use ANOVA or t-tests to compare datasets; report p-values and confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
